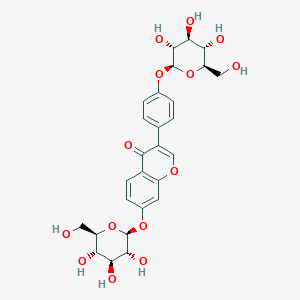

Daidzein 4',7-diglucoside

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEWSCDQMVNOJP-IPOZFMEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201934 | |

| Record name | Daidzein-4,7-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53681-67-7 | |

| Record name | Daidzein 4′,7-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daidzein-4,7-diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daidzein-4,7-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Daidzein 4',7-Diglucoside in Pueraria lobata

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Pueraria lobata, commonly known as kudzu, is a leguminous plant of significant interest in traditional medicine and modern pharmacology due to its rich isoflavonoid content. Among these compounds, daidzein and its glycosylated derivatives are of particular importance. This technical guide provides a comprehensive overview of the biosynthesis pathway of daidzein 4',7-diglucoside, a specific diglycosylated form of daidzein found in P. lobata. We will delve into the enzymatic cascade leading to the formation of the daidzein backbone and the subsequent sequential glycosylation steps catalyzed by specific UDP-glycosyltransferases (UGTs). This document will serve as a technical resource, offering insights into the molecular mechanisms, key enzymes, and relevant experimental protocols for studying this pathway.

Introduction: The Significance of Isoflavonoid Glycosylation in Pueraria lobata

The pharmacological properties of isoflavonoids are often influenced by their glycosylation state, which can affect their solubility, stability, and bioavailability. In Pueraria lobata, isoflavonoids exist as aglycones, O-glycosides, and C-glycosides[1][2]. The O-glycosylation of daidzein, particularly the formation of daidzein 4',7-diglucoside, represents a terminal step in the diversification of isoflavonoid structures within the plant[3][4]. Understanding this biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of specific isoflavonoids with desired therapeutic properties.

The Biosynthetic Pathway: From Phenylalanine to Daidzein 4',7-Diglucoside

The biosynthesis of daidzein 4',7-diglucoside is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch. The final steps involve a sequential glucosylation of the daidzein aglycone.

Formation of the Daidzein Backbone

The synthesis of daidzein starts from the amino acid L-phenylalanine and involves a series of enzymatic reactions catalyzed by:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

-

Chalcone synthase (CHS)

-

Chalcone reductase (CHR)

-

Chalcone isomerase (CHI)

-

Isoflavone synthase (IFS)

-

2-hydroxyisoflavanone dehydratase (HID)

This well-established pathway results in the formation of the isoflavone aglycone, daidzein, which serves as the substrate for subsequent glycosylation.

Sequential Glucosylation of Daidzein

The conversion of daidzein to daidzein 4',7-diglucoside is catalyzed by two key UDP-glycosyltransferases (UGTs) in a stepwise manner.

Step 1: 7-O-Glucosylation

The initial glucosylation occurs at the 7-hydroxyl group of daidzein to form daidzin (daidzein 7-O-glucoside). This reaction is primarily catalyzed by PlUGT1 (UGT88E12) , an isoflavone 7-O-glucosyltransferase[1]. This enzyme exhibits high specificity for the 7-position of isoflavones.

Step 2: 4'-O-Glucosylation

The second glucose moiety is added to the 4'-hydroxyl group of either daidzein or, more relevantly for the diglucoside, daidzin. This step is catalyzed by PlUGT2 (UGT88E20) , a versatile glycosyltransferase with both 4'-O- and 7-O-glucosyltransferase activities[3][5][6]. PlUGT2 can glucosylate daidzein at either the 4' or 7 position and can further glucosylate the resulting monoglucosides to form the 4',7-O-diglucoside[3][5]. However, the catalytic efficiency for the second glucosylation is significantly lower, which is consistent with the observed low abundance of daidzein 4',7-diglucoside in P. lobata tissues[3][5].

Caption: Biosynthesis of Daidzein 4',7-diglucoside from Daidzein.

Quantitative Analysis of Daidzein and its Glucosides

The accumulation of daidzein and its glucosides varies across different tissues of Pueraria lobata. The roots are the primary site for the accumulation of these isoflavonoids. Quantitative studies have consistently shown that while daidzin is a major component, the 4',7-diglucoside is present at much lower concentrations[5].

| Compound | Tissue | Concentration (mg/g dry weight) | Reference |

| Daidzin | Root | 1.72 ± 0.13 | [5] |

| Daidzein 4',7-diglucoside | Root | Trace amounts | [3][5] |

| Puerarin | Root | 5.47 ± 0.29 | [5] |

| Genistin | Root | 4.09 ± 0.78 | [5] |

Experimental Protocols

To investigate the daidzein 4',7-diglucoside biosynthesis pathway, a combination of molecular biology, biochemistry, and analytical chemistry techniques is employed.

Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of the transcript levels of PlUGT1 and PlUGT2 in different tissues, providing insights into their potential roles in specific organs.

Workflow:

Caption: Workflow for qRT-PCR analysis of gene expression.

Step-by-Step Methodology:

-

Tissue Collection and RNA Extraction:

-

Harvest fresh tissues (roots, stems, leaves) from Pueraria lobata.

-

Immediately freeze in liquid nitrogen and store at -80°C.

-

Extract total RNA using a plant-specific RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qRT-PCR:

-

Design and validate specific primers for PlUGT1, PlUGT2, and a reference gene (e.g., actin).

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, primers, and cDNA template.

-

Perform the reaction in a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min[7].

-

Include a melt curve analysis to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

In Vitro Enzymatic Assay of PlUGT1 and PlUGT2

This protocol is designed to characterize the enzymatic activity and substrate specificity of recombinant PlUGT1 and PlUGT2 proteins.

Workflow:

Sources

- 1. Frontiers | Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata [frontiersin.org]

- 2. Evaluation of pathways to the C‐glycosyl isoflavone puerarin in roots of kudzu ( Pueraria montana lobata) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Molecular Cloning and Functional Characterization of a Novel (Iso)flavone 4′,7-O-diglucoside Glucosyltransferase from Pueraria lobata [frontiersin.org]

- 6. Molecular Cloning and Functional Characterization of a Novel (Iso)flavone 4′,7-O-diglucoside Glucosyltransferase from Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptomic landscape of Pueraria lobata demonstrates potential for phytochemical study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Daidzein 4',7-diglucoside for Researchers and Drug Development Professionals

Abstract

Daidzein 4',7-diglucoside is an isoflavone glycoside attracting significant interest within the scientific community for its potential pharmacological applications. As a phytoestrogen, its biological activities are a focal point for research in oncology, cardiovascular health, and osteoporosis. This guide provides an in-depth exploration of the primary natural sources of Daidzein 4',7-diglucoside, details its biosynthesis in plants, presents validated methodologies for its extraction and purification, and outlines analytical techniques for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Daidzein 4',7-diglucoside

Daidzein 4',7-diglucoside belongs to the isoflavone class of polyphenolic compounds, which are secondary metabolites found predominantly in leguminous plants.[1] Structurally, it consists of the aglycone daidzein (4',7-dihydroxyisoflavone) attached to two glucose molecules at the 4' and 7 positions of the isoflavone backbone. Like other isoflavones, it is classified as a phytoestrogen due to its structural similarity to mammalian estrogen, allowing it to interact with estrogen receptors.[2][3] The glycosidic form, such as Daidzein 4',7-diglucoside, is typically more water-soluble than its aglycone counterpart, daidzein. In the human gut, glycosides like this are often hydrolyzed by bacterial β-glucosidases into their bioactive aglycone form, daidzein, which is then absorbed.[3] The therapeutic potential of daidzein and its metabolites is extensive, with research suggesting roles in the prevention and treatment of various conditions including cancer, cardiovascular diseases, and osteoporosis.[2][4]

Principal Natural Sources

The primary and most commercially significant sources of Daidzein 4',7-diglucoside are members of the legume family (Fabaceae).

2.1 Pueraria lobata (Kudzu)

The root of Pueraria lobata, commonly known as Kudzu or Radix puerariae, is a particularly rich source of a diverse profile of isoflavones, including Daidzein 4',7-diglucoside.[5][6] Traditional Chinese medicine has utilized Kudzu root for centuries for various ailments, and modern research has identified its isoflavone content as the basis for many of its therapeutic effects.[7][8] Studies have confirmed the presence of Daidzein 4',7-diglucoside in Kudzu root extracts, alongside other major isoflavones like puerarin, daidzin, and genistein.[7][9]

2.2 Glycine max (Soybean)

Soybeans and soy-based food products are the most common dietary sources of isoflavones for the general population.[10][11] Soybeans contain a complex mixture of 12 isoflavone isoforms, which are categorized as aglycones (daidzein, genistein, glycitein) and their corresponding glycoside, malonylglucoside, and acetylglucoside conjugates.[10][12] While daidzin (daidzein 7-O-glucoside) is a major isoflavone in soy, Daidzein 4',7-diglucoside is also present, albeit typically in lower concentrations than its mono-glucoside counterpart. The distribution of isoflavones within the soybean plant is not uniform; the hypocotyl (germ) contains a significantly higher concentration of isoflavones compared to the cotyledons.[13]

2.3 Other Leguminous Sources

While Kudzu and soybean are the most prominent sources, other leguminous plants have been reported to contain daidzein and its glycosides. For instance, Maackia amurensis has also been identified as a source of Daidzein 4',7-diglucoside.[14] Further research into the phytochemical composition of a wider range of legumes may reveal additional significant sources.

Table 1: Comparative Overview of Major Natural Sources

| Plant Source | Common Name | Primary Plant Part Used | Key Isoflavones Present |

| Pueraria lobata | Kudzu, Gegen | Root (Radix puerariae) | Puerarin, Daidzin, Daidzein, Daidzein 4',7-diglucoside[6][7][15] |

| Glycine max | Soybean | Seed (especially hypocotyl) | Genistin, Daidzin, Glycitin, and their aglycones[10][13][16] |

| Maackia amurensis | Amur Maackia | Not specified | Daidzein 4',7-diglucoside[14] |

Biosynthesis of Isoflavone Glycosides

The biosynthesis of Daidzein 4',7-diglucoside is a multi-step enzymatic process originating from the general phenylpropanoid pathway. This pathway is highly conserved in plants and leads to the production of a wide array of secondary metabolites.

The core isoflavonoid skeleton is synthesized in a legume-specific branch of the flavonoid pathway.[17][18] The key steps are:

-

Phenylpropanoid Pathway: The amino acid L-phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[18]

-

Flavonoid Synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin.

-

Isoflavone Synthesis (Key Legume-Specific Step): The enzyme isoflavone synthase (IFS), a cytochrome P450 monooxygenase, catalyzes an aryl migration reaction that converts the flavanone (naringenin or liquiritigenin) into the corresponding isoflavone (genistein or daidzein).[1][19]

-

Glycosylation: The final step involves the attachment of glucose moieties to the daidzein aglycone. This is carried out by specific UDP-dependent glycosyltransferases (UGTs), which transfer a glucose molecule from UDP-glucose to the hydroxyl groups of the isoflavone. The formation of Daidzein 4',7-diglucoside requires sequential or coordinated action of UGTs specific for the 7-hydroxyl and 4'-hydroxyl positions.

// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; CoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="Naringenin\n(Flavanone)", fillcolor="#FBBC05", fontcolor="#202124"]; Daidzein [label="Daidzein\n(Aglycone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Daidzin [label="Daidzin\n(7-O-glucoside)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DDG [label="Daidzein 4',7-diglucoside", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway Enzymes (as edge labels or intermediate nodes) PAL_C4H_4CL [label="PAL, C4H, 4CL", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; CHS_CHI [label="CHS, CHI", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; IFS [label="Isoflavone Synthase (IFS)\n(Legume Specific)", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; UGT7 [label="UGT (7-OH)", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; UGT4 [label="UGT (4'-OH)", shape=plaintext, fontsize=9, fontcolor="#5F6368"];

// Edges Phe -> PAL_C4H_4CL [arrowhead=none]; PAL_C4H_4CL -> CoumaroylCoA; CoumaroylCoA -> CHS_CHI [arrowhead=none]; CHS_CHI -> Naringenin; Naringenin -> IFS [arrowhead=none]; IFS -> Daidzein; Daidzein -> UGT7 [arrowhead=none]; UGT7 -> Daidzin; Daidzin -> UGT4 [arrowhead=none]; UGT4 -> DDG; }

Biosynthesis pathway of Daidzein 4',7-diglucoside.

Extraction and Purification Methodologies

The isolation of Daidzein 4',7-diglucoside from its natural matrix is a critical step for research and development. The choice of methodology depends on the starting material, desired purity, and scale of the operation.

4.1 General Extraction Workflow

A typical workflow involves solid-liquid extraction followed by chromatographic purification. The polarity of isoflavone glycosides makes them amenable to extraction with polar solvents.

// Nodes Start [label="Dried Plant Material\n(e.g., Kudzu Root Powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solid-Liquid Extraction\n(e.g., 75% Ethanol, Reflux)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration & Concentration\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeExtract [label="Crude Isoflavone Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ColumnChrom [label="Column Chromatography\n(e.g., Macroporous Resin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractionation [label="Fraction Collection & Analysis\n(TLC/HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Preparative HPLC / HSCCC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Purified Daidzein 4',7-diglucoside", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> CrudeExtract; CrudeExtract -> ColumnChrom; ColumnChrom -> Fractionation; Fractionation -> Purification; Purification -> FinalProduct; }

General workflow for extraction and purification.

4.2 Detailed Protocol: Extraction and Enrichment from Pueraria lobata Root

This protocol is a synthesized example based on established methodologies for isoflavone extraction.[20][21][22]

Objective: To obtain a crude extract enriched with Daidzein 4',7-diglucoside and other isoflavones.

Materials:

-

Dried, powdered Pueraria lobata (Kudzu) root.

-

75% (v/v) Ethanol in deionized water.

-

Macroporous adsorption resin (e.g., H103 or equivalent).[21]

-

Reflux extraction apparatus.

-

Rotary evaporator.

-

Chromatography column.

Procedure:

-

Extraction:

-

Combine 100g of powdered Kudzu root with 1000 mL of 75% ethanol.

-

Perform heat reflux extraction at 80-90°C for 2 hours.[22] Repeat the extraction twice with fresh solvent.

-

Rationale: Ethanol/water mixtures are effective at solubilizing polar glycosides. Heat increases extraction efficiency by enhancing solvent penetration and solute solubility.

-

-

Concentration:

-

Pool the liquid extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 50-60°C to obtain a crude extract.

-

-

Resin Adsorption Chromatography (Enrichment):

-

Dissolve the crude extract in deionized water.

-

Pack a chromatography column with pre-treated macroporous resin.

-

Load the aqueous extract onto the column.

-

Wash the column with deionized water to remove highly polar impurities like sugars and salts.

-

Elute the isoflavone fraction with 75% ethanol.[21]

-

Rationale: Macroporous resins work on the principle of reverse-phase chromatography. Isoflavones adsorb to the non-polar resin surface, while more polar impurities are washed away. Eluting with ethanol disrupts these interactions, releasing the enriched isoflavones.

-

-

Final Purification (Isolation):

-

The enriched fraction can be further purified to isolate Daidzein 4',7-diglucoside using techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC).[15][23] These methods offer high resolution for separating structurally similar glycosides.

-

Analytical Characterization and Quantification

Accurate quantification of Daidzein 4',7-diglucoside in extracts and final products is essential for quality control and research.

5.1 High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or UV detector is the gold standard for isoflavone analysis.[24][25]

Protocol: HPLC Quantification of Isoflavones

Objective: To quantify the concentration of Daidzein 4',7-diglucoside in a prepared extract.

Instrumentation & Conditions:

-

HPLC System: With a quaternary pump, autosampler, column oven, and DAD.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[26][27]

-

Mobile Phase: A gradient elution is typically used to separate multiple isoflavones.

-

Gradient Example: Start with a low percentage of Solvent B (e.g., 10-20%), linearly increase to a higher percentage over 30-40 minutes to elute the compounds.

-

Column Temperature: 30-35°C.[25]

-

Detection Wavelength: Approximately 254-260 nm, where isoflavones exhibit strong absorbance.[25]

-

Quantification: Based on a calibration curve generated using a certified reference standard of Daidzein 4',7-diglucoside.

5.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and structural confirmation, LC-MS is employed. It provides molecular weight and fragmentation data, which is crucial for differentiating between isoflavone isomers.

Biological Activities and Therapeutic Potential

The interest in Daidzein 4',7-diglucoside and its aglycone, daidzein, stems from their diverse biological activities. As phytoestrogens, they can bind to estrogen receptors (ERs), exhibiting both weak estrogenic and anti-estrogenic effects depending on the endogenous estrogen levels and tissue type.[11]

-

Anti-cancer Effects: Daidzein has been studied for its potential to inhibit the proliferation of cancer cells, particularly in hormone-dependent cancers like breast and prostate cancer.[4][28]

-

Cardiovascular Health: Research suggests that daidzein may have cardioprotective effects, potentially by improving lipid profiles and vascular function.[28][29]

-

Osteoporosis Prevention: By interacting with estrogen receptors in bone, daidzein may help to mitigate bone loss, particularly in postmenopausal models.[2][30]

-

Antioxidant and Anti-inflammatory Activity: Daidzein has demonstrated the ability to scavenge free radicals and modulate inflammatory pathways, which may contribute to its protective effects against various chronic diseases.[3]

Conclusion and Future Directions

Daidzein 4',7-diglucoside is a valuable isoflavone predominantly found in Pueraria lobata (Kudzu) and Glycine max (soybean). Understanding its natural distribution, biosynthesis, and effective isolation is fundamental for advancing research into its therapeutic applications. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and analyze this compound. Future research should focus on optimizing extraction yields from sustainable sources, elucidating the specific roles of its diglucoside structure in bioavailability and activity, and conducting well-designed clinical trials to validate its efficacy in human health.

References

-

Dual effects of isoflavonoids from Pueraria lobata roots on estrogenic activity and anti-proliferation of MCF-7 human breast carcinoma cells. PubMed. Available at: [Link]

-

Soy Isoflavones. Linus Pauling Institute, Oregon State University. Available at: [Link]

-

Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs. National Institutes of Health (NIH). Available at: [Link]

-

Isolation of Radiolabeled Isoflavones from Kudzu (Pueraria lobata) Root Cultures. PMC, National Institutes of Health (NIH). Available at: [Link]

-

Effects of Isoflavone-Rich NADES Extract of Pueraria lobata Roots and Astaxanthin-Rich Phaffia rhodozyma Extract on Prostate Carcinogenesis in Rats. MDPI. Available at: [Link]

-

Biosynthesis and role of isoflavonoids in legumes under different environmental conditions. ScienceDirect. Available at: [Link]

-

Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration. PMC, National Institutes of Health (NIH). Available at: [Link]

-

Chemical structure of soybean isoflavones. In soybeans, isoflavones are present in two isoforms. ResearchGate. Available at: [Link]

-

Isoflavonoid metabolism in leguminous plants: an update and perspectives. Frontiers. Available at: [Link]

-

Isoflavonoid metabolism in leguminous plants: an update and perspectives. PMC, National Institutes of Health (NIH). Available at: [Link]

-

What is Soybean Isoflavones?. CD Bioparticles. Available at: [Link]

-

Kudzu (Pueraria lobata) vine isoflavone, puerarin, improves weight gain, glucose metabolism and osteoporosis and their biokinetics in ovariectomized mouse. MedCrave online. Available at: [Link]

-

An isoflavonoid-enriched extract from Pueraria lobata (kudzu) root protects human umbilical vein endothelial cells against oxidative stress induced apoptosis. PubMed. Available at: [Link]

-

An efficient HPLC method for the quantification of isoflavones in soy extracts and soy dietary supplements in routine quality co. Ingenta Connect. Available at: [Link]

-

Extraction of isoflavones from stem of Pueraria lobata (Willd.) Ohwi using n-butanol/water two-phase solvent system and separation of daidzein. Sci-Hub. Available at: [Link]

-

Rapid quantitative analysis of daidzein and genistein in soybeans (Glycine max (L). Merr.) using FTIR spectroscopy and. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Development and Validation of an HPLC–DAD Method for Analysis of the Six Major Isoflavones in Extracts from Soybean Processing. ResearchGate. Available at: [Link]

-

High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. SciEnggJ. Available at: [Link]

-

Isoflavones: Biosynthesis, Health Promoting Effects and Bioavailability. International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]

-

HPTLC method for quantitative estimation of genistein and daidzein with its glycosides in Glycine max. ResearchGate. Available at: [Link]

-

Various biological activities of the daidzein. ResearchGate. Available at: [Link]

-

DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS. SciSpace. Available at: [Link]

-

Various biological activities of the daidzein. ResearchGate. Available at: [Link]

-

Daidzein 4',7-diglucoside. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Therapeutic Potential of Isoflavones with an Emphasis on Daidzein. PMC, National Institutes of Health (NIH). Available at: [Link]

-

Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review. National Institutes of Health (NIH). Available at: [Link]

-

Large scale purification of puerarin from Puerariae Lobatae Radix through resins adsorption and acid hydrolysis. PubMed. Available at: [Link]

-

Isolation of Mirificin and Other Bioactive Isoflavone Glycosides from the Kudzu Root Lyophilisate Using Centrifugal Partition and Flash Chromatographic Techniques. PMC, National Institutes of Health (NIH). Available at: [Link]

-

FACT SHEET on the PHYTOESTROGEN DAIDZEIN. Breast Cancer and the Environment Research Program. Available at: [Link]

-

Genistein—Opportunities Related to an Interesting Molecule of Natural Origin. PMC, National Institutes of Health (NIH). Available at: [Link]

-

Daidzein: A review of pharmacological effects. ResearchGate. Available at: [Link]

-

Puerariae lobatae Radix: Progress in Extraction, Separation Methods and Pharmacological Activities Research. MDPI. Available at: [Link]

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. scispace.com [scispace.com]

- 3. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dual effects of isoflavonoids from Pueraria lobata roots on estrogenic activity and anti-proliferation of MCF-7 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isolation of Radiolabeled Isoflavones from Kudzu (Pueraria lobata) Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An isoflavonoid-enriched extract from Pueraria lobata (kudzu) root protects human umbilical vein endothelial cells against oxidative stress induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcerp.org [bcerp.org]

- 12. researchgate.net [researchgate.net]

- 13. What is Soybean Isoflavones? - CD Bioparticles [cd-bioparticles.net]

- 14. Daidzein 4',7-diglucoside | C27H30O14 | CID 171292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 17. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 18. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sci-hub.st [sci-hub.st]

- 21. Large scale purification of puerarin from Puerariae Lobatae Radix through resins adsorption and acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Isolation of Mirificin and Other Bioactive Isoflavone Glycosides from the Kudzu Root Lyophilisate Using Centrifugal Partition and Flash Chromatographic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ingentaconnect.com [ingentaconnect.com]

- 25. researchgate.net [researchgate.net]

- 26. japsonline.com [japsonline.com]

- 27. scienggj.org [scienggj.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Kudzu (Pueraria lobata) vine isoflavone, puerarin, improves weight gain, glucose metabolism and osteoporosis and their biokinetics in ovariectomized mouse - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to Daidzein 4',7-diglucoside: From Chemical Structure to Biological Significance

Abstract

Daidzein 4',7-diglucoside is a naturally occurring isoflavonoid O-glycoside, a prominent constituent of various leguminous plants, most notably the Kudzu root (Pueraria lobata).[1][2][3] While biologically inert in its native form, it serves as a critical prodrug, undergoing metabolic activation in the gut to release its aglycone, daidzein. Daidzein is a well-documented phytoestrogen with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and estrogenic effects.[4][5] This guide provides a comprehensive technical overview of Daidzein 4',7-diglucoside, detailing its chemical structure, physicochemical properties, spectroscopic characterization, pharmacokinetic profile, and the biological activities of its active metabolite. Methodologies for its isolation and quantification are also presented to support researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of a Glycosylated Precursor

In the realm of natural products, glycosylation is a fundamental biochemical modification that significantly alters a molecule's solubility, stability, and bioavailability.[1] Daidzein 4',7-diglucoside exemplifies this principle. It is the diglucosylated form of daidzein, an isoflavone structurally similar to mammalian estrogen.[6][7] This compound is found in several plants, including Ammopiptanthus mongolicus and adzuki beans, but its most researched source is the traditional Chinese medicine Gegen, derived from the root of Pueraria lobata.[2][6][8][9]

The primary scientific interest in Daidzein 4',7-diglucoside lies in its role as a precursor to daidzein.[5] Understanding its chemical properties and metabolic fate is crucial for evaluating the therapeutic potential of daidzein-containing botanicals and for designing novel drug delivery systems that leverage enzymatic activation in the gut.

Chemical Identity and Physicochemical Properties

The core of Daidzein 4',7-diglucoside is the isoflavone daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one), which is glycosidically linked to two D-glucose units at the 7 and 4' hydroxyl positions.[1][5] This structure dictates its chemical behavior and analytical characteristics.

Caption: Chemical structure of Daidzein 4',7-diglucoside.

Table 1: Physicochemical Properties of Daidzein 4',7-diglucoside

| Property | Value | Source(s) |

| CAS Number | 53681-67-7 | [1][10] |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1][10] |

| Molecular Weight | 578.5 g/mol | [1][10] |

| Monoisotopic Mass | 578.16355563 Da | [10] |

| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | [10] |

| Topological Polar Surface Area | 225 Ų | [10] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine. Also reported as soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][8] |

| Storage Conditions | Store desiccated at -20°C for long-term stability. | [1] |

Spectroscopic Characterization: Elucidating the Structure

Unambiguous identification of Daidzein 4',7-diglucoside relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide orthogonal information regarding molecular weight, elemental composition, and the precise arrangement of atoms.

Mass Spectrometry (MS)

MS is essential for determining the molecular weight and fragmentation pattern, which serves as a structural fingerprint. High-resolution techniques like HR-ESIMS provide exact mass measurements, confirming the elemental formula.[1]

-

Causality in Fragmentation: When subjected to tandem MS (MS/MS), the molecule's structure dictates a predictable fragmentation pathway. The glycosidic bonds are the most labile points. The parent ion (e.g., [M+H]⁺ at m/z 579.1692) will readily lose the two glucose units (162 Da each) in a sequential manner. This results in a prominent fragment ion corresponding to the daidzein aglycone at m/z 255.[1] This specific loss is a key diagnostic feature for identifying daidzein glycosides in complex mixtures.

Table 2: Key Mass Spectrometry Data for Daidzein 4',7-diglucoside

| Parameter | Description | Expected m/z |

| Monoisotopic Mass | [M] | 578.1636 |

| Protonated Molecule | [M+H]⁺ | 579.1692 |

| Sodium Adduct | [M+Na]⁺ | 601.1511 |

| Key Fragment 1 | [M+H - 162]⁺ (Loss of one glucose) | 417.1163 |

| Key Fragment 2 | [M+H - 324]⁺ (Loss of two glucoses) | 255.0652 (Daidzein aglycone) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms mass and fragmentation, NMR provides the definitive proof of structure, including the stereochemistry of the glycosidic linkages. Full assignment requires a suite of 2D NMR experiments (COSY, HSQC, HMBC).

-

Expert Insight: The ¹H NMR spectrum of Daidzein 4',7-diglucoside is complex, but key regions are diagnostic. The aromatic region will show signals for the isoflavone backbone, while the anomeric protons of the two glucose units will appear as distinct doublets, typically between 4.5 and 5.5 ppm.[11][12] Comparison of the chemical shifts of the daidzein core with its unglycosylated form reveals downfield shifts for the protons near the points of glucosylation (positions 7 and 4'), confirming the attachment sites.[11] Detailed ¹H and ¹³C NMR data are available in specialized databases like PhytoBank.[13]

Pharmacokinetics and Metabolism: The Journey to Bioactivity

The therapeutic efficacy of any compound is contingent on its absorption, distribution, metabolism, and excretion (ADME) profile. For Daidzein 4',7-diglucoside, the metabolic pathway is not merely a clearance mechanism but a required activation step.

Absorption and Bioavailability

In its native diglucoside form, the molecule is too large and polar for direct absorption in the upper gastrointestinal tract.[5] The critical first step is the hydrolysis of the glycosidic bonds by β-glucosidases produced by bacteria residing in the small and large intestines.[5][14] This enzymatic cleavage releases the biologically active aglycone, daidzein.

Interestingly, clinical studies have shown that ingestion of daidzein in its glucoside form can lead to higher systemic bioavailability compared to ingesting the pure aglycone.[15][16][17] This seemingly counterintuitive result may be due to the glucoside moiety protecting the aglycone from premature degradation or metabolism in the upper GI tract, allowing for more efficient delivery to the lower intestine where absorption occurs. This finding has significant implications for the formulation of isoflavone-based supplements and therapeutics.

Metabolic Activation Pathway

Once daidzein is liberated, it undergoes further extensive metabolism by the gut microbiota.[18] The metabolic fate of daidzein is highly dependent on the individual's gut microbiome composition, leading to significant inter-individual variability in clinical response.[19]

Caption: Metabolic activation of Daidzein 4',7-diglucoside.

The two primary metabolic routes for daidzein are:

-

Reduction to S-Equol: A specific consortium of gut bacteria can convert daidzein, via the intermediate dihydrodaidzein, into S-equol.[19][20] S-equol is a particularly important metabolite as it exhibits greater estrogenic activity and higher binding affinity to estrogen receptors than daidzein itself.[19][21] However, only about 30-50% of the Western population possesses the necessary bacteria to perform this conversion, and are thus termed "equol producers."[19]

-

Cleavage to O-DMA: The alternative pathway involves the cleavage of the C-ring of dihydrodaidzein to form O-desmethylangolensin (O-DMA), a metabolite with no significant estrogenic activity.[5][18]

Biological Activities and Therapeutic Potential (of Daidzein)

The pharmacological effects observed after consumption of Daidzein 4',7-diglucoside are attributable to its metabolite, daidzein, and its downstream products like equol. Daidzein is a pleiotropic molecule, engaging multiple signaling pathways.

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Daidzein-4',7-diglucoside | CAS:53681-67-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Daidzein - Wikipedia [en.wikipedia.org]

- 8. Daidzein-4',7-diglucoside | CAS:53681-67-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Showing Compound Daidzein 4',7-diglucoside (FDB012226) - FooDB [foodb.ca]

- 10. Daidzein 4',7-diglucoside | C27H30O14 | CID 171292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. PhytoBank: 13C NMR Spectrum (PHY0040317) [phytobank.ca]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. | Semantic Scholar [semanticscholar.org]

- 16. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. iomcworld.com [iomcworld.com]

- 20. mdpi.com [mdpi.com]

- 21. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Daidzein 4',7-diglucoside in Plant Metabolism

Abstract

Daidzein 4',7-diglucoside, a prominent isoflavonoid glycoside, plays a multifaceted role in the intricate web of plant metabolism. This technical guide provides a comprehensive exploration of its biosynthesis, physiological functions, and metabolic fate within plants. Tailored for researchers, scientists, and professionals in drug development, this document delves into the enzymatic pathways leading to its formation, its critical involvement in symbiotic relationships and defense mechanisms, and its downstream metabolic conversions. Furthermore, this guide presents a detailed, validated analytical methodology for the extraction, purification, and quantification of Daidzein 4',7-diglucoside, offering practical insights into experimental design and execution.

Introduction to Daidzein 4',7-diglucoside

Daidzein 4',7-diglucoside is a naturally occurring isoflavonoid, a class of secondary metabolites predominantly found in leguminous plants. It is a diglucoside derivative of daidzein, meaning it has two glucose molecules attached to the daidzein backbone at the 4' and 7' positions.[1] This glycosylation significantly increases the water solubility and stability of the parent isoflavone, daidzein.[1] Found in plants such as kudzu (Pueraria lobata) and soybean (Glycine max), Daidzein 4',7-diglucoside is a key intermediate in various metabolic pathways and a crucial molecule in plant-environment interactions.[1][2]

Biosynthesis of Daidzein 4',7-diglucoside: A Multi-Step Enzymatic Cascade

The formation of Daidzein 4',7-diglucoside is a testament to the elegance and complexity of plant biochemistry, originating from the general phenylpropanoid pathway.[3][4]

The Phenylpropanoid Pathway to Daidzein

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA.[3] This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) subsequently converts naringenin chalcone to naringenin, a key branch-point intermediate.[5] In legumes, a specialized enzyme, isoflavone synthase (IFS) , a cytochrome P450 monooxygenase, catalyzes the conversion of naringenin to the isoflavone genistein, or in the case of daidzein synthesis, liquiritigenin to daidzein.[5][6]

Glycosylation: The Final Step

The final step in the biosynthesis of Daidzein 4',7-diglucoside is the sequential glycosylation of the daidzein aglycone. This process is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) .[7][8] These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl groups of daidzein. Specifically, a novel glucosyltransferase, PlUGT2, has been identified in Pueraria lobata that is responsible for the successive glucosylation of daidzein to form the 4',7-O-diglucoside.[1]

The Pivotal Roles of Daidzein 4',7-diglucoside in Plant Metabolism

Daidzein 4',7-diglucoside and its aglycone, daidzein, are not mere metabolic byproducts; they are active participants in crucial physiological processes.

Symbiotic Nitrogen Fixation

In legumes, isoflavonoids like daidzein are exuded from the roots into the rhizosphere, where they act as signaling molecules to attract symbiotic nitrogen-fixing bacteria, such as Rhizobium species.[9] These compounds induce the expression of bacterial nod genes, which are essential for the formation of root nodules where atmospheric nitrogen is converted into ammonia, a form of nitrogen that the plant can utilize.[9]

Plant Defense Mechanisms

Isoflavonoids are key components of the plant's defense arsenal against pathogens and herbivores.[6][10] Daidzein itself can exhibit antifungal properties, and its accumulation is often induced in response to fungal or bacterial infection.[6] For instance, daidzein has been shown to inhibit the larval growth of the common cutworm, Spodoptera litura.[11] Furthermore, daidzein serves as a precursor for the synthesis of more complex phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[6][12]

Metabolic Fate: Beyond a Simple Glycoside

Daidzein 4',7-diglucoside is not a static endpoint in plant metabolism. It can be hydrolyzed back to daidzin (daidzein 7-O-glucoside) and subsequently to the aglycone daidzein by plant β-glucosidases. This deglycosylation is a critical step, as the aglycone is often the more biologically active form.[3]

Once daidzein is liberated, it can be further metabolized into a variety of compounds, most notably phytoalexins. In soybean, for example, daidzein is a key precursor in the biosynthesis of glyceollins, a class of potent antifungal phytoalexins.[12] This metabolic plasticity allows the plant to rapidly respond to environmental cues, such as pathogen attack, by converting stored glycosides into active defense compounds.

Quantitative Analysis of Daidzein and its Glycosides in Plant Tissues

The concentration of daidzein and its glycosides can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Puerarin (Daidzein 8-C-glucoside) | Pueraria lobata | Root | 3.664 | [13] |

| Daidzin (Daidzein 7-O-glucoside) | Pueraria lobata | Root | 1.0302 | [13] |

| Daidzein | Pueraria lobata | Root | 0.3689 | [13] |

| Daidzin | Pueraria lobata | Leaf | 0.698 | [13] |

| Daidzein | Pueraria lobata | Leaf | 0.110 | [13] |

| Total Isoflavones | Glycine max (Soybean) | Seed | 0.14 - 1.05 | [14] |

Experimental Protocol: Extraction, Purification, and Quantification of Daidzein 4',7-diglucoside

This section provides a detailed methodology for the analysis of Daidzein 4',7-diglucoside in plant tissues, emphasizing the rationale behind key procedural choices.

Principle and Workflow

The accurate quantification of Daidzein 4',7-diglucoside from complex plant matrices requires a multi-step process involving efficient extraction, selective purification, and sensitive detection. The workflow below outlines a robust approach utilizing solid-phase extraction (SPE) for cleanup followed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for detection.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to remove water and facilitate grinding.

-

Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

Rationale: Rapid freezing and lyophilization are crucial to prevent enzymatic degradation of the target analyte and to obtain a homogenous sample for extraction.

Step 2: Extraction

-

Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) in water.

-

Vortex thoroughly for 1 minute.

-

Sonicate for 30 minutes in a sonication bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process (steps 2-6) on the pellet and combine the supernatants.

Rationale: An 80% methanol solution is an effective solvent for extracting a broad range of isoflavone glycosides due to its polarity.[15] Sonication aids in the disruption of cell walls, enhancing extraction efficiency. Repeating the extraction ensures maximum recovery of the analyte.

Step 3: Purification by Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 10% methanol in water to remove highly polar impurities.

-

Elute the isoflavone glycosides with 5 mL of 90% methanol in water.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of 50% methanol for HPLC-MS analysis.

Rationale: A C18 stationary phase is hydrophobic and effectively retains the moderately polar isoflavone glycosides while allowing more polar compounds to be washed away.[16] A step-wise elution with increasing concentrations of methanol allows for the selective recovery of the target analytes.

Step 4: Quantification by HPLC-MS/MS

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode is ideal for sensitive and selective detection.

-

Quantification: Create a calibration curve using a certified reference standard of Daidzein 4',7-diglucoside. Quantification is based on the peak area of the analyte relative to the calibration curve.

Rationale: A C18 column provides excellent separation of isoflavones based on their hydrophobicity.[16] The addition of formic acid to the mobile phase aids in the ionization of the analytes for MS detection. Tandem mass spectrometry provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices.[14]

Conclusion

Daidzein 4',7-diglucoside is a pivotal molecule in plant metabolism, with significant roles in both primary symbiotic processes and secondary defense mechanisms. Its biosynthesis from the phenylpropanoid pathway and subsequent glycosylation highlight the intricate enzymatic machinery within plants. Understanding the metabolic fate of this compound, particularly its conversion to bioactive aglycones and phytoalexins, provides valuable insights into the dynamic nature of plant chemical defenses. The analytical methodologies detailed herein offer a robust framework for the accurate quantification of Daidzein 4',7-diglucoside, enabling further research into its physiological roles and potential applications.

References

- Blount, J. W., Dixon, R. A., & Paiva, N. L. (1992). Stress responses in alfalfa (Medicago sativa L.) 16. Biosynthesis and metabolism of the pterocarpan phytoalexin medicarpin in elicited cell suspension cultures. Plant Physiology, 98(3), 945-953.

- Dhaubhadel, S., Gijzen, M., & Lambert, K. N. (2008). A class I UDP-glycosyltransferase from soybean (Glycine max) is involved in the biosynthesis of isoflavone-7-O-glucosides. Plant Molecular Biology, 68(1-2), 159-170.

- Graham, T. L. (1995). Elicitation of the isoflavonoid phytoalexin response in soybean. In Handbook of Phytoalexin Metabolism and Action (pp. 85-116). Marcel Dekker, Inc.

- Funaki, T., Akashi, T., & Ayabe, S. (2013). Molecular cloning and characterization of a novel UDP-glucose: isoflavone 7-O-glucosyltransferase from the roots of soybean, Glycine max. Plant and Cell Physiology, 54(7), 1143-1153.

- Jung, W., Yu, O., Lau, S. M. C., O'Keefe, D. P., Odell, J., Fader, G., & McGonigle, B. (2000). Production of the isoflavones genistein and daidzein in non-legume dicot and monocot tissues. Plant physiology, 124(2), 781-794.

- Kessmann, H., Edwards, R., Généreux, P., & Hahlbrock, K. (1990). Elicitor recognition and signal transduction in plant defense gene activation. Journal of plant physiology, 136(5), 572-578.

- Li, J., Li, X., Zhang, Y., & Wang, Y. (2020). Determination of puerarin, daidzin and daidzein in roots and leaves of Pueraria lobata (Wild) Ohwi from United States by RP-HPLC. Journal of Plant Science, 8(4), 83-88.

- Naoumkina, M. A., Farag, M. A., Sumner, L. W., Tang, Y., Liu, C. J., & Dixon, R. A. (2007). Different mechanisms for phytoalexin induction by pathogen and wound signals in Medicago truncatula. Proceedings of the National Academy of Sciences, 104(46), 17909-17915.

- Paiva, N. L., Edwards, R., Sun, Y., Hrazdina, G., & Dixon, R. A. (1991). Stress responses in alfalfa (Medicago sativa L.) 11. Molecular cloning and expression of alfalfa isoflavone reductase, a key enzyme of isoflavonoid phytoalexin biosynthesis. Plant molecular biology, 17(4), 653-667.

- Pueppke, S. G. (1996). The genetic and molecular basis of interactions between soybean and its root pathogens and symbionts. Micron, 27(3-4), 225-269.

- Shu-Er Yang, Jin-Cherng Lien, Chia-Wen Tsai, & Chi-Rei Wu. (2022). Biosynthesis Pathway and Metabolism of Isoflavones. Encyclopedia.pub.

- Subramanian, S., Stacey, G., & Yu, O. (2006). Endogenous isoflavones are essential for the establishment of symbiosis between soybean and Bradyrhizobium japonicum. The Plant Journal, 48(2), 261-273.

- Tilghman, S. L., Boué, S. M., & Burow, M. E. (2010). Glyceollins, a novel class of antiestrogenic phytoalexins. Molecular and cellular endocrinology, 324(1-2), 10-16.

- Van Rhijn, P., & Vanderleyden, J. (1995). The Rhizobium-plant symbiosis. Microbiological reviews, 59(1), 124-142.

- Vianna-Soares, C. D., César, I. C., Braga, F. C., Nunan, E. A., Pianetti, G. A., Condessa, F. A., ... & Campos, L. M. M. (2006). Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts.

- Wang, H., & Murphy, P. A. (1994). Isoflavone content in commercial soybean foods. Journal of Agricultural and Food Chemistry, 42(8), 1666-1673.

- Winkel-Shirley, B. (2001). Flavonoid biosynthesis. A colorful model for genetics, biochemistry, cell biology, and biotechnology. Plant physiology, 126(2), 485-493.

- Yu, O., & Jez, J. M. (2008). Nature's assembly line: biosynthesis of simple phenylpropanoids and polyketides. The Plant Journal, 54(4), 750-762.

- Sakthivelu, G., Akitha Devi, M. K., Giridhar, P., Rajasekaran, T., Ravishankar, G. A., & Nikolova, M. T. (2008). LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India. Journal of food science and technology, 55(10), 4092-4102.

- Zhou, J., Zhang, Y., & Li, Y. (2014). Insect-induced daidzein, formononetin and their conjugates in soybean leaves. Molecules, 19(7), 9476-9488.

- BenchChem. (2025). A Comparative Guide to HPLC and LC-MS/MS Methods for Isoflavone Analysis in Plasma.

- Zhou, J. J., Zhang, Y. J., & Li, Y. H. (2014). Insect-induced daidzein, formononetin and their conjugates in soybean leaves. Molecules, 19(7), 9476-9488.

-

Lifeasible. (n.d.). Daidzein-4',7-diglucoside. Retrieved from [Link]

-

PubChem. (n.d.). Daidzein 4',7-diglucoside. Retrieved from [Link]

- Rostagno, M. A., Palma, M., & Barroso, C. G. (2005). Solid-phase extraction of soy isoflavones.

-

Hawach Scientific. (2025). Why Is C18 Column Mostly Used in HPLC. Retrieved from [Link]

- He, X., Li, J., Zhao, W., Wang, Z., & Liu, W. (2013). Determination of puerarin, daidzin and daidzein in roots and leaves of Pueraria lobata (Wild) Ohwi from United States by RP-HPLC. Plant Science Journal, 31(4), 363-370.

- Klejdus, B., Vacek, J., Lojková, L., Benesová, L., & Kubán, V. (2005). Evaluation of isoflavone aglycon and glycoside distribution in soy plants and soybeans by fast column high-performance liquid chromatography coupled with a diode-array detector. Journal of agricultural and food chemistry, 53(15), 5848-5852.

-

Lifeasible. (n.d.). Daidzein-4',7-diglucoside. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. prezi.com [prezi.com]

- 5. Daidzein - Wikipedia [en.wikipedia.org]

- 6. Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 11. Insect-Induced Daidzein, Formononetin and Their Conjugates in Soybean Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Why Is C18 Column Mostly Used in HPLC - Hawach [hawachhplccolumn.com]

An In-depth Technical Guide to the Pharmacological Effects of Daidzein 4',7-diglucoside

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Molecular Profile

Daidzein 4',7-diglucoside is a naturally occurring isoflavonoid O-glycoside predominantly found in botanical sources such as the roots of the kudzu plant (Pueraria lobata)[1][2]. As a diglucoside of daidzein, it features glucose molecules attached at both the 4' and 7-hydroxyl positions of the core isoflavone structure[1]. While research on the pharmacological effects of the diglucoside form is nascent, its primary significance lies in its role as a precursor to the extensively studied phytoestrogen, daidzein. The glycosylation enhances the compound's water solubility and stability within the plant, but its journey to bioactivity in mammals is a story of metabolic transformation[1][3].

The central thesis of this guide is that the pharmacological effects attributed to Daidzein 4',7-diglucoside are not exerted by the molecule itself but are realized following its enzymatic hydrolysis in the gastrointestinal tract. This bioconversion releases the aglycone, daidzein, which is then absorbed and further metabolized into other bioactive compounds. Therefore, a comprehensive understanding of Daidzein 4',7-diglucoside necessitates a deep dive into the pharmacokinetics of isoflavone glycosides and the well-documented biological activities of its aglycone, daidzein, and its subsequent metabolites.

Section 2: Pharmacokinetics and Metabolism: The Journey from Diglucoside to Bioactive Metabolite

The therapeutic potential of any orally administered compound is fundamentally linked to its absorption and metabolic fate. For isoflavone glycosides like Daidzein 4',7-diglucoside, this is a multi-step process heavily reliant on the host's gut microbiota.

Intestinal Hydrolysis: The Gateway to Bioavailability

Isoflavone glycosides are generally not absorbed intact through the intestinal wall[4][5]. The first and most critical step is the enzymatic cleavage of the glucose moieties. This hydrolysis is performed by β-glucosidases produced by a variety of intestinal bacteria, including strains of Bifidobacterium[6][7]. This process liberates the biologically active aglycone, daidzein, making it available for absorption[5][6].

The efficiency of this deglycosylation is a key determinant of the overall bioavailability of the ingested isoflavone. Following absorption, daidzein enters the portal circulation and undergoes extensive first-pass metabolism in the liver, where it is conjugated to form more water-soluble glucuronide and sulfate derivatives for systemic circulation and eventual excretion[4].

Bioavailability: The Glucoside Advantage

While it may seem counterintuitive, studies comparing the pharmacokinetics of pure isoflavone aglycones versus their glucosides have yielded surprising results. A randomized, double-blind, crossover study investigating daidzein versus its 7-O-glucoside (daidzin) found that the systemic bioavailability, maximal plasma concentration (Cmax), and cumulative urinary recovery of daidzein were 3 to 6 times greater after administration of the glucoside form[8][9]. While this study did not specifically use the 4',7-diglucoside, it strongly suggests that glycosylation may protect the isoflavone from degradation in the upper gastrointestinal tract, allowing for more efficient delivery to the lower intestine for hydrolysis and absorption. This challenges the assumption that the aglycone form is always more bioavailable when ingested directly.

Secondary Metabolism: The Role of Gut Microbiota

After daidzein is liberated, it can be further metabolized by intestinal bacteria into other key compounds, most notably equol and O-desmethylangolensin (O-DMA)[10]. Equol, in particular, exhibits higher estrogenic activity than daidzein itself[11]. However, the ability to produce equol is not universal; only about 30-50% of the human population possesses the specific gut bacteria required for this conversion[10]. This interindividual variability in metabolism is a critical factor influencing the ultimate physiological response to daidzein-containing foods and supplements.

Caption: Metabolic conversion of Daidzein 4',7-diglucoside in the body.

Section 3: Core Pharmacological Mechanisms of Action (Post-Metabolism)

The diverse pharmacological effects of Daidzein 4',7-diglucoside are mediated by its aglycone, daidzein, and its metabolites. These effects span anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of many diseases. Daidzein has demonstrated potent anti-inflammatory properties by modulating key signaling pathways.

-

Mechanism of Action: Daidzein significantly inhibits the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[7]. It achieves this by suppressing the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7][12]. The underlying mechanism involves the inhibition of critical inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (specifically p38 and ERK)[7][12][13]. By preventing the activation and nuclear translocation of NF-κB, daidzein effectively downregulates the transcription of numerous pro-inflammatory genes[12][14].

Caption: Daidzein-induced apoptosis via the mitochondrial pathway.

| Cell Line | Cancer Type | Assay | IC₅₀ Value (µM) | Reference |

| BEL-7402 | Human Hepatoma | MTT | 59.7 ± 8.1 | [15] |

| A549 | Human Lung Carcinoma | MTT | >100 | [15] |

| HeLa | Human Cervical Cancer | MTT | >100 | [15] |

| HepG-2 | Human Hepatoma | MTT | >100 | [15] |

| MG-63 | Human Osteosarcoma | MTT | >100 | [15] |

| Table 1: In Vitro Cytotoxicity of Daidzein on Various Cancer Cell Lines. |

Section 4: Key Experimental Methodologies

For researchers aiming to investigate the pharmacological effects of Daidzein 4',7-diglucoside and its metabolites, a set of robust in vitro assays are essential. The following protocols provide a self-validating framework for assessing key biological activities.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][15]

Protocol:

-

Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well flat-bottom plate in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Daidzein 4',7-diglucoside or daidzein in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[12] Viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Reaction)

This assay quantifies nitrite (NO₂⁻), a stable and oxidized product of NO, in cell culture supernatants. It relies on a two-step diazotization reaction where acidified nitrite reacts with Griess reagents to form a colored azo compound.[17][18][19]

Protocol:

-

Cell Culture and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and grow to confluence. Pre-treat cells with various concentrations of daidzein for 1-2 hours.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce NO production.

-

Sample Collection: Collect 50 µL of cell culture supernatant from each well.

-

Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM) in the same culture medium.

-

Griess Reaction: In a new 96-well plate, add 50 µL of each sample or standard to a well. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[14]

-

Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[14] A purple color will develop.

-

Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Determine the nitrite concentration in the samples by interpolating from the linear regression of the standard curve.

Apoptosis Analysis: Western Blot for Caspase Cleavage

Western blotting is a definitive method to detect the activation of the apoptotic cascade by observing the cleavage of caspases from their inactive pro-forms to their active, smaller fragments.[20]

Protocol:

-

Protein Extraction: Treat cells with daidzein for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for both the pro- and cleaved forms of key caspases (e.g., Caspase-9, Caspase-7) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities. An increase in the cleaved caspase fragment and a corresponding decrease in the pro-caspase band indicates apoptosis induction.

Section 5: Conclusion and Future Perspectives

Daidzein 4',7-diglucoside represents a significant, naturally occurring precursor to the bioactive isoflavone daidzein. Its pharmacological profile is intrinsically linked to its metabolic fate, which is governed by intestinal enzymatic activity. The resulting aglycone, daidzein, and its metabolites exert a wide range of beneficial effects, including potent anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. The evidence suggests that the glycosidic form may offer bioavailability advantages over the direct ingestion of the aglycone.

For drug development professionals, the key takeaway is that the delivery and metabolic conversion of isoflavone glycosides are critical parameters. Future research should focus on:

-

Directly comparing the pharmacokinetics of Daidzein 4',7-diglucoside against daidzin and daidzein to definitively quantify its bioavailability.

-

Investigating the potential for direct absorption or unique biological activities of the diglucoside molecule before hydrolysis.

-

Exploring formulation strategies, such as nanoencapsulation, to protect the glycoside and control its release for optimized absorption and efficacy.

By understanding the intricate journey from plant glycoside to bioactive metabolite, the scientific community can better harness the therapeutic potential of compounds like Daidzein 4',7-diglucoside for human health.

References

- Chandrasekharan, S., & Aglin, A. (2013). Pharmacokinetics of Dietary Isoflavones. Journal of Steroids & Hormonal Science, 4(2).

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- Giulietti, A., Overbergh, L., Valckx, D., Decallonne, B., Bouillon, R., & Mathieu, C. (2001). An overview of real-time quantitative PCR: applications to quantify cytokine gene expression. Methods, 25(4), 386-401.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Setchell, K. D. (1996). Overview of Isoflavone Structure, Metabolism and Pharmacokinetics.

-

YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of Dietary Isoflavones | Request PDF. Retrieved from [Link]

- Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). A rapid, simple spectrophotometric method for simultaneous detection of nitrate and nitrite. Nitric Oxide, 5(1), 62-71.

- Vandamme, E. J., & Soetaert, W. (2002). Bioflavours and fragrances of microbial origin. Food Technology and Biotechnology, 40(3), 189-198.

- Bustin, S. A. (2000). Absolute quantification of mRNA using real-time reverse transcription polymerase chain reaction assays. Journal of Molecular Endocrinology, 25(2), 169-193.

- Wölfle, D., et al. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. The American Journal of Clinical Nutrition, 87(5), 1314-1323.

- Setchell, K. D., et al. (2003). Pharmacokinetics of a slow-release formulation of soybean isoflavones in healthy postmenopausal women. The Journal of Nutrition, 133(5), 1300-1306.

-

YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657.

-

ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent?. Retrieved from [Link]

- Kinjo, J., et al. (1987). Studies on the Constituents of Pueraria lobata. III. Isoflavonoids and Related Compounds in the Roots and the Voluble Stems. Chemical and Pharmaceutical Bulletin, 35(12), 4846-4850.

-

NIH. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

- Overbergh, L., et al. (2003). The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. Cytokine, 24(1-2), 1-8.

-

ResearchGate. (n.d.). The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels. Retrieved from [Link]

-

ResearchGate. (n.d.). New Isoflavone C-Glycosides from Pueraria lobata. Retrieved from [Link]

-

ResearchGate. (n.d.). Isoflavones Daidzein and Genistein: Preparation by Acid Hydrolysis of Their Glycosides and the Effect on Phospholipid Peroxidation | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical constituents from roots of Pueraria lobata. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: A randomized, double-blind, crossover study. Retrieved from [Link]

-

NIH. (n.d.). Evaluation of pathways to the C‐glycosyl isoflavone puerarin in roots of kudzu (Pueraria montana lobata). Retrieved from [Link]

- MDPI. (2020). Production of New Isoflavone Diglucosides from Glycosylation of 8-Hydroxydaidzein by Deinococcus geothermalis Amylosucrase. Molecules, 25(21), 5085.

- Xu, X., et al. (1994). Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women. The Journal of Nutrition, 124(6), 825-832.

- Lamartiniere, C. A., et al. (2002). Daidzein: bioavailability, potential for reproductive toxicity, and breast cancer chemoprevention in female rats. Toxicological Sciences, 65(2), 228-238.

-

Semantic Scholar. (n.d.). Hydrolysis of genistin and daidzin by a β-glucosidase purified from Lentinula edodes. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioconversion of soy isoflavones daidzin and daidzein by Bifidobacterium strains. Retrieved from [Link]

-

NIH. (n.d.). The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol. Retrieved from [Link]

-